Methionyl-Lysine is a dipeptide composed of the amino acids methionine and lysine. It plays a significant role in various biological processes, particularly in protein synthesis and metabolic pathways. Methionyl-Lysine is classified under peptides, specifically as a non-essential amino acid derivative, and is synthesized in the body from its constituent amino acids.
Methionyl-Lysine can be derived from dietary sources rich in protein, such as meat, fish, eggs, and dairy products. Additionally, it can be synthesized in vitro through chemical methods or enzymatic processes that link methionine and lysine.
The synthesis of Methionyl-Lysine can be achieved through various methods:
The synthesis typically involves:
Methionyl-Lysine has a molecular formula of C₁₄H₁₈N₄O₂S. The structure consists of a methionine moiety linked to a lysine moiety via a peptide bond.
Methionyl-Lysine participates in various biochemical reactions:
The reactivity of Methionyl-Lysine can be influenced by factors such as pH, temperature, and the presence of catalysts or inhibitors during synthesis or metabolism.
Methionyl-Lysine functions primarily through its role in protein synthesis and cellular metabolism:
Studies indicate that supplementation with Methionyl-Lysine can enhance protein synthesis rates in muscle tissues, particularly under conditions of stress or injury.
Methionyl-Lysine has several applications in scientific research and industry:
The dipeptide methionyl-lysine (Met-Lys) is synthesized via distinct enzymatic pathways across biological systems. In eukaryotes, ribosomal peptide synthesis occurs on the ribosome, where methionine (typically the initiator amino acid) forms a peptide bond with lysine via peptidyl transferase activity. This process requires aminoacyl-tRNA synthetases: methionyl-tRNA synthetase (MetRS) activates methionine using ATP to form methionyl-adenylate, which is then transferred to tRNAMet. Similarly, lysyl-tRNA synthetase (LysRS) charges tRNALys. The ribosome catalyzes nucleophilic attack by the α-amino group of lysine on the carbonyl carbon of methionine, forming the peptide bond [7] [10].
In prokaryotes, methionyl-lysine can also be generated through non-ribosomal peptide synthesis (NRPS) under specific conditions. NRPS pathways utilize multi-domain enzyme complexes (e.g., condensation, adenylation, and thiolation domains) that activate amino acids without tRNA involvement. Methionine and lysine are activated as aminoacyl-adenylates by dedicated adenylation domains, with selectivity governed by conserved amino acid-binding pockets. The condensation domain then catalyzes peptide bond formation, often incorporating non-proteinogenic amino acids or D-isomers [7].
Table 1: Enzymatic Pathways for Methionyl-Lysine Synthesis
System | Key Enzymes | Activation Mechanism | Energy Source |
---|---|---|---|
Eukaryotes | MetRS, LysRS, Peptidyl transferase | Aminoacylation of tRNA | ATP, GTP |
Prokaryotes (NRPS) | Adenylation domain, Condensation domain | Aminoacyl-adenylate | ATP |
Universal | Transpeptidases (e.g., sortases) | Acyl-enzyme intermediate | None (energy from peptide bond cleavage) |
Transpeptidation reactions are pivotal for methionyl-lysine formation in post-translational modifications. Bacterial sortases exemplify this mechanism: these cysteine transpeptidases cleave peptide bonds between threonine and glycine in LPXTG motif proteins, forming an acyl-enzyme intermediate. Nucleophilic attack by the ε-amino group of lysine (from lipid II or host proteins) then generates new peptide bonds, including methionyl-lysine linkages in cell wall assembly [7]. This ε-amino-specific linkage is crucial for virulence in pathogens like Staphylococcus aureus.
In fungal and bacterial NRPS systems, methionyl-lysine synthesis exhibits substrate promiscuity. For instance, the adenylation domain of Bacillus NRPS complexes recognizes methionine’s hydrophobic side chain and lysine’s aliphatic ε-amine, enabling dipeptide assembly independent of mRNA. Structural studies reveal that conserved residues (e.g., Asp235 in adenylation domains) coordinate lysine’s terminal amine via salt bridges, while hydrophobic pockets accommodate methionine’s thioether moiety [7].
Significant interspecies differences exist in methionyl-lysine biosynthesis:
Table 2: Cross-Species Variability in Methionyl-Lysine Biosynthesis
Organism Group | Primary Synthesis Mechanism | Biological Role | Unique Feature |
---|---|---|---|
Plants | Ribosomal + NRPS-like | Stress-response proteins | High abundance in seed storage proteins |
Fungi | NRPS-dominated | Secondary metabolites | Incorporation of D-lysine isomers |
Bacteria (Gram-positive) | Transpeptidation + NRPS | Cell wall assembly, antibiotics | Sortase-mediated ε-linkage |
Animals | Ribosomal + transglutaminase | Extracellular matrix | Ca2+-dependent transpeptidation |
Methionine and lysine biosynthesis are co-regulated through feedback inhibition and substrate competition:
Table 3: Regulatory Interactions in Methionine/Lysine Biosynthesis
Regulator | Target Enzyme/Pathway | Effect | Organism |
---|---|---|---|
Lysine | Aspartate kinase (AK-III) | Allosteric inhibition | E. coli, plants |
S-adenosylmethionine (SAM) | Methionine synthase (metE) | Transcriptional repression | Eukaryotes |
SAM | S-adenosylmethionine synthase (SAMS) | Feedback inhibition | All domains |
Threonine | Aspartate kinase (AK-I) | Allosteric inhibition | E. coli |
Lysine | Dihydrodipicolinate synthase (DHDPS) | Competitive inhibition | Bacteria, plants |
In plants, transgenic overexpression of feedback-insensitive dihydrodipicolinate synthase increases lysine accumulation, which subsequently enhances methionine content by 40% via SAMS downregulation [1]. Conversely, methionine supplementation in chickens reduces jejunal lysine uptake by 30% by downregulating the y+m transport system, illustrating post-translational cross-regulation [6].
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